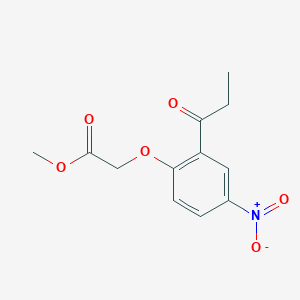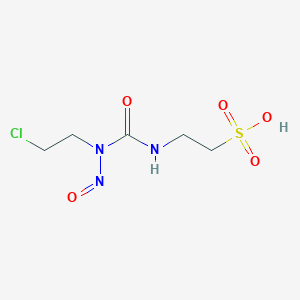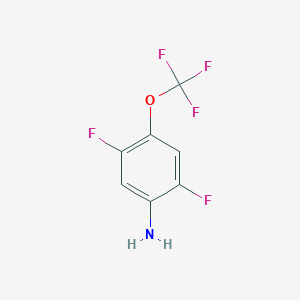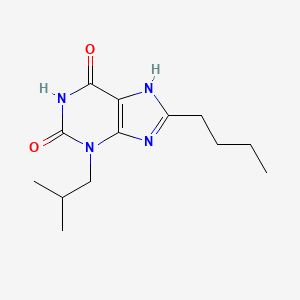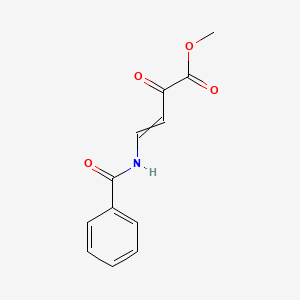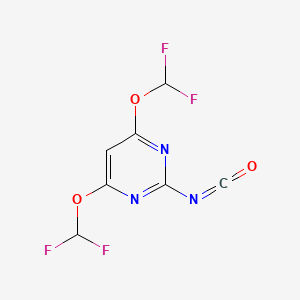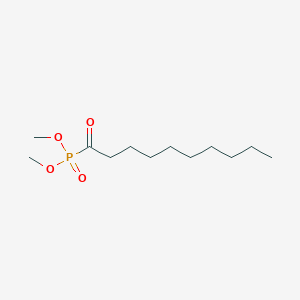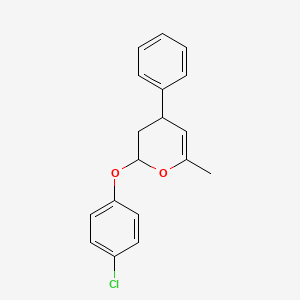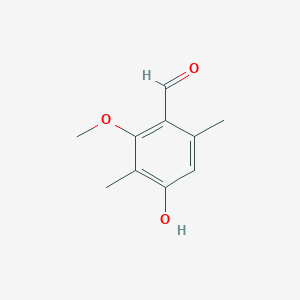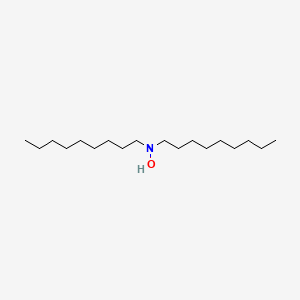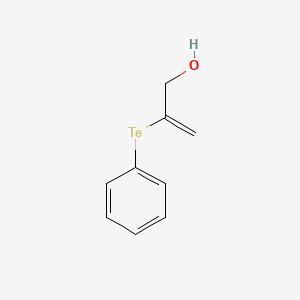
2-(Phenyltellanyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Phenyltellanyl)prop-2-en-1-ol is an organotellurium compound characterized by the presence of a tellurium atom bonded to a phenyl group and an allylic alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenyltellanyl)prop-2-en-1-ol typically involves the reaction of phenyl telluride with propargyl alcohol under specific conditions. One common method includes the use of a palladium catalyst to facilitate the addition of the phenyl telluride to the propargyl alcohol, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Phenyltellanyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tellurium dioxide, while reduction can produce various tellurium-containing species.
Applications De Recherche Scientifique
2-(Phenyltellanyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: The compound’s unique properties make it a subject of study in biological systems, where it can act as a probe for studying tellurium’s biological effects.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in cancer treatment.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, such as the synthesis of advanced materials.
Mécanisme D'action
The mechanism by which 2-(Phenyltellanyl)prop-2-en-1-ol exerts its effects involves the interaction of the tellurium center with various molecular targets. The tellurium atom can form bonds with sulfur-containing amino acids in proteins, affecting their function. Additionally, the compound can generate reactive oxygen species, leading to oxidative stress in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenyltellanyl)ethanol: Similar structure but with an ethyl group instead of an allylic alcohol.
2-(Phenyltellanyl)propanoic acid: Contains a carboxylic acid group instead of an alcohol.
Diphenyl telluride: Lacks the allylic alcohol group but contains two phenyl groups bonded to tellurium.
Uniqueness
2-(Phenyltellanyl)prop-2-en-1-ol is unique due to the presence of both a phenyl telluride and an allylic alcohol group
Propriétés
Numéro CAS |
112778-07-1 |
|---|---|
Formule moléculaire |
C9H10OTe |
Poids moléculaire |
261.8 g/mol |
Nom IUPAC |
2-phenyltellanylprop-2-en-1-ol |
InChI |
InChI=1S/C9H10OTe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-6,10H,1,7H2 |
Clé InChI |
QYDDYQQXVZAINF-UHFFFAOYSA-N |
SMILES canonique |
C=C(CO)[Te]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



